Prc200-SS -

Prc200-SS

Catalog Number: EVT-1589853
CAS Number:
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prc200-SS, chemically known as (1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel compound recognized for its potential as a triple reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters. This compound has garnered attention in pharmacological research due to its antidepressant-like properties and its role in modulating neurotransmitter levels, which are crucial in treating mood disorders.

Source

Prc200-SS was synthesized as part of ongoing research into effective antidepressants that can simultaneously inhibit the reuptake of multiple neurotransmitters. Its synthesis and biological evaluation have been documented in various studies, emphasizing its potential therapeutic applications in treating depression and related disorders .

Classification

Prc200-SS falls under the classification of triple reuptake inhibitors, which are compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine. This class of drugs is particularly relevant in the context of developing treatments for major depressive disorder and other mood disorders .

Synthesis Analysis

Methods

The synthesis of Prc200-SS involves several key steps that utilize asymmetric synthesis techniques to achieve high yields and selectivity. One notable method includes the use of β-hydroxy enamines as intermediates, which are synthesized from readily available ynamides. The process often employs catalytic asymmetric hydrogenation and diastereoselective cyclopropanation reactions to construct the desired molecular framework .

Technical Details

The synthesis typically follows a multi-step approach:

  1. Formation of β-hydroxy enamines: This step involves the reaction of ynamides with appropriate reagents under controlled conditions to yield β-hydroxy enamines with good enantioselectivity.
  2. Cyclopropanation: The β-alkoxide enamines undergo a tandem cyclopropanation reaction to form amino cyclopropyl carbinols.
  3. Hydrogenation: The resulting compounds are then subjected to hydrogenation using palladium on carbon as a catalyst to yield Prc200-SS with high purity and yield .
Molecular Structure Analysis

Structure

Prc200-SS has a complex molecular structure characterized by a naphthalene moiety attached to a phenylpropanol framework. The stereochemistry is critical for its biological activity, specifically the (1S,2S) configuration, which has been confirmed through X-ray crystallography.

Data

The molecular formula for Prc200-SS is C17H23NC_{17}H_{23}N, with a molecular weight of approximately 255.37 g/mol. Key spectral data include:

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks indicating the presence of specific functional groups.
  • Optical Rotation: [α] D 20: −19.5 (c = 1.0, CHCl₃), indicating its chiral nature .
Chemical Reactions Analysis

Reactions

Prc200-SS participates in several chemical reactions that are significant for its pharmacological activity:

  1. Reuptake Inhibition: It inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), demonstrating significant potency as a triple reuptake inhibitor.
  2. Metabolic Stability: Studies have shown that Prc200-SS exhibits favorable metabolic stability in liver microsomes from both humans and rats, which is crucial for its therapeutic viability .

Technical Details

The inhibition constants (K_i) for Prc200-SS at SERT, NET, and DAT have been measured, showcasing its effectiveness in blocking these transporters at nanomolar concentrations .

Mechanism of Action

Process

The mechanism by which Prc200-SS exerts its antidepressant effects involves:

  1. Transporter Binding: The compound binds to the serotonin, norepinephrine, and dopamine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons.
  2. Increased Neurotransmitter Levels: This inhibition leads to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

Data

Experimental data indicate that Prc200-SS dose-dependently decreases immobility in behavioral models such as the forced-swim test in rats, supporting its antidepressant-like effects .

Physical and Chemical Properties Analysis

Physical Properties

Prc200-SS is typically presented as an amorphous solid with specific melting points depending on purity levels. Its solubility characteristics make it suitable for various formulations.

Chemical Properties

Key chemical properties include:

  • Stability: Prc200-SS shows good stability under physiological conditions.
  • Reactivity: It can undergo typical organic reactions such as hydrogenation and alkylation due to the presence of functional groups like amines and alcohols.

Relevant data include spectral analyses confirming its structure through techniques such as NMR and mass spectrometry .

Applications

Prc200-SS has significant potential applications in scientific research and pharmacology:

  1. Antidepressant Development: As a triple reuptake inhibitor, it serves as a lead compound for developing new antidepressants that may offer improved efficacy over traditional selective serotonin reuptake inhibitors.
  2. Neuroscience Research: Its mechanism provides insights into neurotransmitter dynamics and their role in mood regulation, making it valuable for studies on depression and anxiety disorders .
Pharmacological Mechanisms of PRC200-SS as a Triple Reuptake Inhibitor

Neurotransmitter Modulation: Serotonin-Norepinephrine-Dopamine (SNDRI) Dynamics

PRC200-SS is a novel triple reuptake inhibitor (TRI) designed to simultaneously modulate serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission. Unlike conventional antidepressants such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which primarily target one or two monoamine pathways, PRC200-SS addresses deficits across all three monoamine systems. This broad-spectrum activity is theorized to enhance efficacy in major depressive disorder (MDD), particularly for treatment-resistant symptoms like anhedonia and impaired motivation, which are linked to dopaminergic dysfunction in the mesocorticolimbic pathway [2] [5] [9].

Preclinical microdialysis studies in rats demonstrate that systemic administration of PRC200-SS elevates extracellular levels of all three monoamines in key brain regions. In the medial prefrontal cortex (mPFC), NE concentrations increased by ~700%, while DA and 5-HT showed significant but variable increases. In the nucleus accumbens core, DA rose by ~160%, accompanied by reductions in metabolites (DOPAC, HVA), confirming in vivo reuptake inhibition [7] [10]. This region-specific modulation aligns with the dense distribution of NET and SERT in the mPFC and DAT in striatal regions, highlighting PRC200-SS’s ability to restore monoamine balance in circuits governing mood, motivation, and reward processing [5] [8].

Molecular Targets: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) Interactions

PRC200-SS exerts its effects by directly inhibiting the sodium- and chloride-dependent monoamine transporters DAT, NET, and SERT—integral membrane proteins responsible for neurotransmitter clearance from synaptic clefts. These transporters belong to the solute carrier 6 (SLC6) family and share 12 transmembrane domains with conserved structural motifs for substrate recognition and ion coupling [6] [9].

  • NET Inhibition: PRC200-SS exhibits highest affinity for NET (Ki = 0.63–1.5 nM), potently blocking NE reuptake and enhancing noradrenergic signaling, which influences arousal, attention, and stress response [1] [10].
  • SERT Inhibition: With moderate SERT affinity (Ki = 2.1–2.3 nM), it elevates synaptic serotonin, modulating emotional regulation and anxiety pathways [1] [10].
  • DAT Inhibition: Lower DAT affinity (Ki = 18–61 nM) still yields functional dopamine increases in reward-related areas like the nucleus accumbens, crucial for mitigating anhedonia [1] [7].

Functional assays in HEK-293 cells expressing human transporters confirm PRC200-SS blocks monoamine uptake with a rank order of potency: NET > SERT > DAT, distinguishing it from balanced TRIs like DOV 21,947 [1] [10].

Binding Affinity Profiling and Selectivity Ratios Across Monoamine Transporters

PRC200-SS demonstrates a distinct binding profile compared to reference antidepressants and its enantiomer PRC201. Key affinity data are summarized below:

Table 1: Binding Affinities (Kd or Ki, nM) of PRC200-SS and Reference Compounds at Human Monoamine Transporters [1] [10]

CompoundNET (Kd or Ki)SERT (Kd or Ki)DAT (Kd or Ki)Selectivity Ratio (NET:SERT:DAT)
PRC200-SS0.63–1.52.1–2.318–611 : 3.3 : 40
PRC201 (enantiomer)422102001 : 5 : 4.8
Venlafaxine210–1,0609.0–395,300–9,3001 : 0.18 : 44
PRC050 (racemate)0.40–1.26.0–1243–1201 : 10 : 36

The eudysmic ratio (activity difference between enantiomers) is striking: PRC200-SS (the SS enantiomer) shows ~67-fold greater NET affinity than PRC201 (RR), underscoring stereochemistry’s role in target engagement [10]. This NET-preferring profile (NET > SERT > DAT) contrasts with venlafaxine’s SERT-dominated activity and aligns with design goals to minimize serotonergic side effects (e.g., sexual dysfunction) and abuse potential [1] [10].

Mechanistic Implications for Synaptic Plasticity and Neuroadaptive Signaling

Beyond acute monoamine elevation, PRC200-SS may promote long-term neuroadaptive changes:

  • Synaptic Plasticity: Chronic monoamine enhancement stimulates downstream signaling cascades (e.g., cAMP/PKA, ERK, and CREB pathways), increasing expression of neurotrophic factors like BDNF. This supports neuronal survival, dendritic arborization, and synaptogenesis in the hippocampus and prefrontal cortex—regions atrophied in depression [5] [9].
  • Neurotransmitter Homeostasis: Microdialysis reveals reduced turnover of monoamine metabolites (5-HIAA, DOPAC, HVA) after PRC200-SS administration, indicating sustained synaptic monoamine retention and potential autoreceptor desensitization over time [7] [10].
  • Circuit-Level Effects: By co-modulating DA, NE, and 5-HT, PRC200-SS may enhance connectivity between reward (NAc-VTA), cognitive (mPFC), and mood (raphe nuclei) networks. This integrated action could accelerate therapeutic onset compared to SSRIs/SNRIs, which lack direct dopaminergic effects [2] [8].

Table 2: In Vivo Neurochemical Effects of PRC200-SS (10 mg/kg) in Rat Brain Regions [7] [10]

Brain RegionΔ DA (%)Δ NE (%)Δ 5-HT (%)Δ Metabolites
mPFC~0%↑700%↑~100–150%↓5-HIAA, ↓DOPAC (minor)
NAc Core↑160%~0%↑~50%↓DOPAC, ↓HVA
Dorsal Striatum↑~80%Not measured↑~40%↓DOPAC, ↓HVA

These findings position PRC200-SS as a candidate for reversing monoaminergic hypofunction while potentially enabling faster restoration of neural circuitry integrity than single- or dual-action agents [5] [9].

Properties

Product Name

Prc200-SS

IUPAC Name

(1S,2S)-3-(methylamino)-2-naphthalen-2-yl-1-phenylpropan-1-ol

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C20H21NO/c1-21-14-19(20(22)16-8-3-2-4-9-16)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,19-22H,14H2,1H3/t19-,20-/m1/s1

InChI Key

RSZGIFQDUIROGN-WOJBJXKFSA-N

Synonyms

3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol
PRC200-SS

Canonical SMILES

CNCC(C1=CC2=CC=CC=C2C=C1)C(C3=CC=CC=C3)O

Isomeric SMILES

CNC[C@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.